3-Benzylaniline

Catalog No.
S751885
CAS No.
61424-26-8
M.F
C13H13N
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzylaniline

CAS Number

61424-26-8

Product Name

3-Benzylaniline

IUPAC Name

3-benzylaniline

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C13H13N/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9,14H2

InChI Key

GZYMMTQDXHJALZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)N

The exact mass of the compound 3-Benzylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210972. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

-Benzylaniline serves as a valuable intermediate in the synthesis of various organic compounds. Its presence of an amine group (NH2) and a benzyl group (CH2-C6H5) allows for its participation in diverse reactions such as:

  • Nucleophilic Aromatic Substitution (S_NAr): The amine group acts as a nucleophile, readily attacking electron-deficient aromatic rings, leading to the formation of substituted aromatic compounds [].
  • Reductive Amination: By reacting with aldehydes or ketones under reductive conditions, 3-benzylaniline can be transformed into secondary amines with diverse functionalities [].
  • Suzuki-Miyaura Coupling: This palladium-catalyzed coupling reaction allows for the formation of carbon-carbon bonds between 3-benzylaniline and various aryl or vinyl halides, leading to complex organic molecules [].

Precursor for Functional Materials:

The unique structure of 3-benzylaniline makes it a starting material for the synthesis of functional materials with specific properties:

  • Liquid Crystals: By introducing specific substituents onto the benzyl group, 3-benzylaniline derivatives can exhibit liquid crystalline behavior, finding applications in displays and optical devices [].
  • Polymers: Through various polymerization techniques, 3-benzylaniline can be incorporated into polymer chains, influencing properties such as conductivity, thermal stability, and self-assembly behavior [].

Research Applications in Other Fields:

Beyond organic synthesis and material science, 3-benzylaniline finds use in various research areas:

  • Biochemistry: Studies have explored the potential use of 3-benzylaniline derivatives as inhibitors of specific enzymes or as probes for investigating cellular processes [].
  • Environmental Science: Research has investigated the potential environmental impacts of 3-benzylaniline, including its degradation pathways and potential toxicity in various ecosystems [].

3-Benzylaniline is an organic compound characterized by the presence of a benzyl group attached to the nitrogen of an aniline structure. Its molecular formula is C₁₃H₁₃N, and it is classified as an aromatic amine. The compound appears as a solid and is known for its flammability and potential skin irritant properties. It has been studied for its various chemical properties and biological activities, making it a significant compound in organic synthesis and pharmaceuticals .

, primarily due to its amine and aromatic functionalities. Some notable reactions include:

  • Halogenation: 3-Benzylaniline can react with halogens (such as chlorine or bromine) to form N-benzyl-N-halogenoanilinium halides, which can further undergo substitution reactions .
  • Oxidation: The compound can be oxidized to yield various products, including quinonoid structures, depending on the oxidizing agents used .
  • Acylation: It can undergo acylation reactions to form N-benzylacetamides when treated with acyl chlorides .

The synthesis of 3-benzylaniline can be achieved through several methods:

  • Amination of Toluene: A recent method involves the amination of toluene using cobalt-based catalysts, providing a cost-effective route to synthesize N-benzylanilines .
  • Benzylation of Aniline: Another common method is the direct benzylation of aniline using benzyl chloride in the presence of a base, which facilitates the nucleophilic substitution reaction .
  • Reduction of Benzonitrile: 3-Benzylaniline can also be synthesized through the reduction of benzonitrile or via reductive amination processes involving benzaldehyde .

3-Benzylaniline serves as a key intermediate in the pharmaceutical industry. Its derivatives are utilized in the synthesis of various drugs, including those targeting neurological disorders and infections. Additionally, it finds applications in dye manufacturing and as a precursor for other organic compounds due to its reactivity .

Studies on the interactions of 3-benzylaniline with other compounds have revealed its potential in forming complex structures that may enhance biological activity. For instance, research has indicated that derivatives of 3-benzylaniline can interact with specific enzymes or receptors, leading to improved pharmacological profiles compared to their parent compounds . These interactions are crucial for developing new therapeutic agents.

Several compounds share structural similarities with 3-benzylaniline. Here are some notable examples:

Compound NameStructure TypeNotable Properties
BenzylaminePrimary amineUsed as a precursor in pharmaceuticals; basicity allows for various reactions .
AnilineAromatic amineWidely used in dye production; less sterically hindered than 3-benzylaniline .
N,N-DimethylbenzylamineTertiary amineExhibits different solubility and reactivity profiles; used in similar applications .
N-PhenylbenzamideAmideHas different reactivity due to carbonyl group; used in pharmaceutical synthesis .

Uniqueness of 3-Benzylaniline

3-Benzylaniline's uniqueness lies in its balanced structure that combines both aromatic stability and nucleophilic reactivity. This duality enhances its utility in synthesizing complex molecules while allowing for diverse chemical transformations that are not as readily available with simpler analogs like aniline or benzylamine.

Fundamental Chemical Identifiers

3-Benzylaniline possesses well-defined chemical identifiers that establish its position within the broader classification of aromatic amines. The compound is registered under the Chemical Abstracts Service number 61424-26-8, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular formula of 3-benzylaniline is C₁₃H₁₃N, reflecting its composition of thirteen carbon atoms, thirteen hydrogen atoms, and one nitrogen atom.

The International Union of Pure and Applied Chemistry designation for this compound is 3-benzylaniline, which directly reflects its structural composition. The Simplified Molecular Input Line Entry System representation appears as C1=CC=C(C=C1)CC2=CC(=CC=C2)N, providing a standardized notation for computational chemistry applications. The International Chemical Identifier key GZYMMTQDXHJALZ-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across various chemical information systems.

Physical and Chemical Properties

The molecular weight of 3-benzylaniline is established at 183.254 grams per mole, positioning it within the range of medium-sized organic molecules. Physical property characterization reveals a melting point ranging from 48 to 52 degrees Celsius, indicating its solid state at ambient temperatures. Under reduced pressure conditions of 2 millimeters of mercury, the compound exhibits a boiling point of 126 degrees Celsius.

PropertyValueSource
Molecular Weight183.254 g/mol
Melting Point48-52°C
Boiling Point126°C (2 mmHg)
Chemical FormulaC₁₃H₁₃N
CAS Number61424-26-8
PubChem CID308869

Structural Analysis and Nomenclature Variations

The structural architecture of 3-benzylaniline encompasses multiple nomenclature variations that reflect different systematic naming conventions. Alternative designations include benzenamine, 3-phenylmethyl-, which emphasizes the aniline core with a phenylmethyl substituent. Additional synonyms documented in chemical literature encompass 3-benzyl aniline, 3-phenylmethyl aniline, and 3-benzylphenylamine, each highlighting different aspects of the molecular structure.

The compound's structure features a benzene ring substituted with an amino group at one position and a benzyl group at the meta position relative to the amino functionality. This arrangement creates a distinctive molecular geometry that influences both chemical reactivity and physical properties. The presence of the benzyl substituent at the meta position distinguishes this isomer from its ortho and para counterparts, contributing to unique electronic and steric characteristics.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (88.37%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-Benzylaniline

Dates

Last modified: 08-15-2023

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